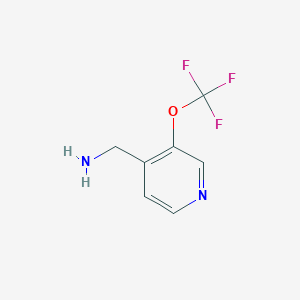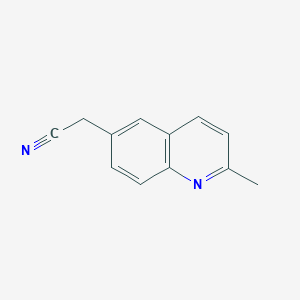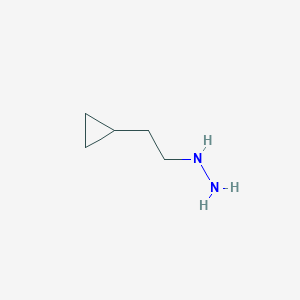
(2-Cyclopropylethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropylethyl)hydrazine is an organic compound with the molecular formula C5H12N2. It is a hydrazine derivative, characterized by the presence of a cyclopropyl group attached to the ethyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2-Cyclopropylethyl)hydrazine typically involves the reaction of cyclopropylmethyl bromide with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
For industrial production, a more scalable method involves the reaction of cyclopropylmethyl chloride with hydrazine in the presence of a base such as sodium hydroxide. This method is advantageous due to its higher yield and simplicity, making it suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopropylethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include azines, amines, and substituted hydrazines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropylethyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine moieties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Cyclopropylethyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine group, which can donate electron pairs to form new bonds. The cyclopropyl group also contributes to its reactivity by providing steric hindrance and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Thienylmethyl)hydrazine
- (3-Ethoxypropyl)hydrazine
- (4,4,4-Trifluorobutyl)hydrazine
- (2-Isopropoxyethyl)hydrazine
Uniqueness
(2-Cyclopropylethyl)hydrazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the cyclopropyl group can influence the compound’s biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C5H12N2 |
|---|---|
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2-cyclopropylethylhydrazine |
InChI |
InChI=1S/C5H12N2/c6-7-4-3-5-1-2-5/h5,7H,1-4,6H2 |
InChI-Schlüssel |
QAOWYJVFRBBVHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


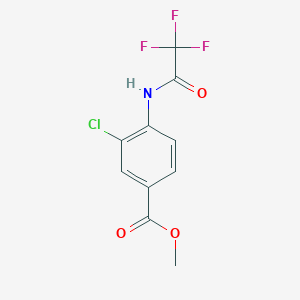
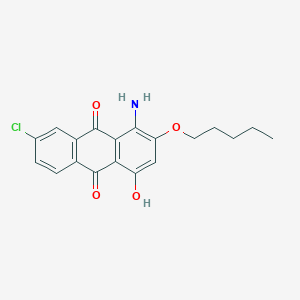

![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
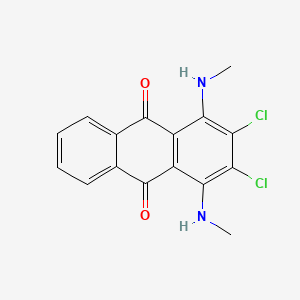
![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)

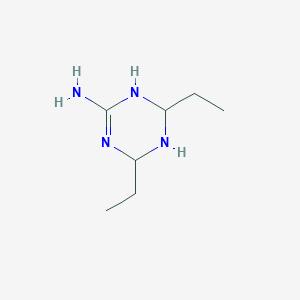
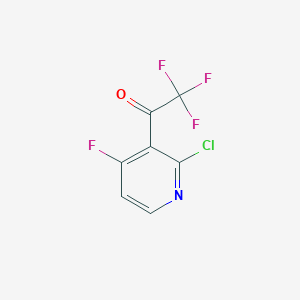

![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)

